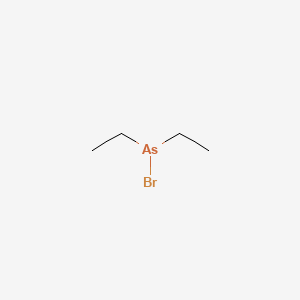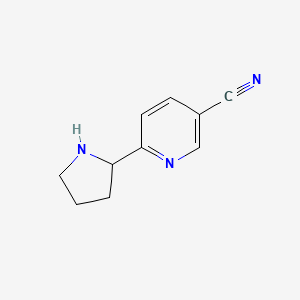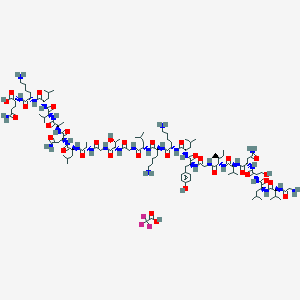
Arsinous bromide, diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsinous bromide, diethyl- (C₄H₁₀AsBr) is an organoarsenic compound with a molecular weight of 212.948 g/mol . It is also known as bromodiethylarsine. This compound is characterized by the presence of arsenic bonded to two ethyl groups and a bromine atom. It is a colorless liquid that is used in various chemical reactions and research applications.
Métodos De Preparación
The synthesis of arsinous bromide, diethyl- typically involves the reaction of diethylarsine with bromine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:
[ \text{(C₂H₅)₂AsH} + \text{Br₂} \rightarrow \text{(C₂H₅)₂AsBr} + \text{HBr} ]
In industrial settings, the production of arsinous bromide, diethyl- may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification processes and controlled reaction environments .
Análisis De Reacciones Químicas
Arsinous bromide, diethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diethylarsinic acid.
Reduction: It can be reduced to diethylarsine.
Substitution: Arsinous bromide, diethyl- can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Arsinous bromide, diethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Mecanismo De Acción
The mechanism of action of arsinous bromide, diethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include the formation of arsenic-biomolecule complexes, which can affect cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Arsinous bromide, diethyl- can be compared with other similar organoarsenic compounds, such as:
Triphenylarsine (As(C₆H₅)₃): Unlike arsinous bromide, diethyl-, triphenylarsine has three phenyl groups attached to the arsenic atom.
Dimethylarsine (As(CH₃)₂): This compound has two methyl groups attached to the arsenic atom, making it structurally different from arsinous bromide, diethyl-.
Arsine (AsH₃): Arsine is a simpler compound with three hydrogen atoms attached to the arsenic atom.
The uniqueness of arsinous bromide, diethyl- lies in its specific structure, which includes two ethyl groups and a bromine atom bonded to arsenic. This unique structure imparts distinct chemical properties and reactivity compared to other organoarsenic compounds .
Propiedades
Número CAS |
3399-96-0 |
|---|---|
Fórmula molecular |
C4H10AsBr |
Peso molecular |
212.95 g/mol |
Nombre IUPAC |
bromo(diethyl)arsane |
InChI |
InChI=1S/C4H10AsBr/c1-3-5(6)4-2/h3-4H2,1-2H3 |
Clave InChI |
XSRIWOPVDMJSMI-UHFFFAOYSA-N |
SMILES canónico |
CC[As](CC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13834584.png)
![5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate](/img/structure/B13834595.png)


![2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13834624.png)





![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)

![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)

